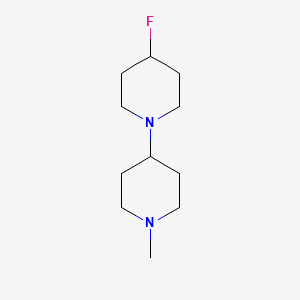

4-Fluoro-1'-methyl-1,4'-bipiperidine

Description

BenchChem offers high-quality 4-Fluoro-1'-methyl-1,4'-bipiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1'-methyl-1,4'-bipiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H21FN2 |

|---|---|

Molecular Weight |

200.30 g/mol |

IUPAC Name |

4-fluoro-1-(1-methylpiperidin-4-yl)piperidine |

InChI |

InChI=1S/C11H21FN2/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9H2,1H3 |

InChI Key |

PDLIPSMEEJWFKV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1'-methyl-1,4'-bipiperidine: Synthesis, Characterization, and Potential Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[1] The introduction of a fluorine atom can further enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated piperidines highly sought-after building blocks in drug discovery.[2][3][4] This guide provides a comprehensive technical overview of a novel compound, 4-Fluoro-1'-methyl-1,4'-bipiperidine .

As of the writing of this guide, a specific CAS number for "4-Fluoro-1'-methyl-1,4'-bipiperidine" is not readily found in major chemical databases, suggesting its status as a novel or less-explored chemical entity. This document, therefore, aims to serve as a foundational resource for researchers and drug development professionals by proposing a viable synthetic route, outlining detailed characterization methodologies, and exploring its potential applications based on the well-established principles of medicinal chemistry and the known properties of its constituent fragments: a 4-fluoropiperidine moiety and an N-methylpiperidine moiety.

Proposed Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine

The synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine can be logically approached through a convergent synthesis strategy, primarily involving a reductive amination reaction. This method is a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[5][6] The proposed multi-step synthesis is outlined below, starting from commercially available precursors.

Overall Synthetic Workflow

The proposed synthesis involves three main stages:

-

Synthesis of the Key Intermediates: Preparation of N-Boc-4-fluoropiperidin-4-one and 1-methyl-4-aminopiperidine.

-

Reductive Amination: Coupling of the two key intermediates to form the bipiperidine core.

-

Deprotection: Removal of the Boc protecting group to yield the final product.

Caption: Proposed synthetic workflow for 4-Fluoro-1'-methyl-1,4'-bipiperidine.

Experimental Protocols

Step 1a: Synthesis of N-Boc-4-fluoropiperidin-4-one

This intermediate can be synthesized from commercially available N-Boc-4-piperidone. A common method involves electrophilic fluorination of the corresponding enolate or enol ether.

-

Materials: N-Boc-4-piperidone, a suitable base (e.g., lithium diisopropylamide - LDA), a fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI), and an appropriate solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

Dissolve N-Boc-4-piperidone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture and stir for 1 hour to allow for enolate formation.

-

Add a solution of NFSI in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-fluoropiperidin-4-one.

-

Step 1b: Synthesis of 1-methyl-4-aminopiperidine

This intermediate can be prepared from 1-methyl-4-piperidone via reductive amination with ammonia.

-

Materials: 1-methyl-4-piperidone, ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol), a reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN), and a suitable solvent (e.g., methanol).

-

Procedure:

-

Dissolve 1-methyl-4-piperidone and ammonium acetate in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Slowly add sodium cyanoborohydride to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Acidify the reaction mixture with hydrochloric acid and then basify with a strong base (e.g., sodium hydroxide) to a pH > 12.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-4-aminopiperidine.

-

Step 2: Reductive Amination to form N-Boc-4-Fluoro-1'-methyl-1,4'-bipiperidine

-

Materials: N-Boc-4-fluoropiperidin-4-one, 1-methyl-4-aminopiperidine, a reducing agent (e.g., sodium triacetoxyborohydride - NaBH(OAc)₃), and a solvent (e.g., dichloromethane - DCM or dichloroethane - DCE).[7]

-

Procedure:

-

To a solution of N-Boc-4-fluoropiperidin-4-one and 1-methyl-4-aminopiperidine in DCM, add sodium triacetoxyborohydride in portions at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain N-Boc-4-Fluoro-1'-methyl-1,4'-bipiperidine.

-

Step 3: Deprotection to yield 4-Fluoro-1'-methyl-1,4'-bipiperidine

-

Materials: N-Boc-4-Fluoro-1'-methyl-1,4'-bipiperidine, a strong acid (e.g., trifluoroacetic acid - TFA or hydrochloric acid in dioxane), and a solvent (e.g., DCM).

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for a few hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate).

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to obtain the final product, 4-Fluoro-1'-methyl-1,4'-bipiperidine.

-

Physicochemical Properties and Characterization

The precise physicochemical properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine would need to be determined experimentally. However, we can predict some of its key characteristics.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₁FN₂ |

| Molecular Weight | 200.30 g/mol |

| Appearance | Likely a colorless to pale yellow oil or solid |

| Solubility | Expected to be soluble in common organic solvents |

Analytical Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[8][9][10]

Caption: Workflow for the analytical characterization of 4-Fluoro-1'-methyl-1,4'-bipiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the two piperidine rings. A singlet corresponding to the N-methyl group should also be present.

-

¹³C NMR: The carbon spectrum will show signals for the carbons of the bipiperidine framework. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, and its coupling pattern with adjacent protons will confirm the position of the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the two piperidine rings.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS will provide the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition of the synthesized compound.

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column (e.g., C18) and mobile phase will be used to determine the purity of the final compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile, GC-MS can also be used for purity assessment and to obtain its mass spectrum.[8]

Potential Applications and Research Directions

The unique structural features of 4-Fluoro-1'-methyl-1,4'-bipiperidine suggest several potential applications in drug discovery and development.

-

Central Nervous System (CNS) Disorders: The bipiperidine scaffold is present in numerous CNS-active drugs. The lipophilicity and blood-brain barrier permeability could be favorably modulated by the fluorine and N-methyl groups, making this compound a candidate for targeting CNS receptors.

-

Enzyme Inhibition: Fluorinated compounds are known to act as enzyme inhibitors.[11] The basic nitrogen atoms of the piperidine rings could interact with acidic residues in enzyme active sites, while the fluorine atom could participate in hydrogen bonding or other specific interactions.

-

Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against various biological targets. Its rigid structure and defined exit vectors make it an attractive starting point for building more complex and potent molecules.

-

Positron Emission Tomography (PET) Imaging: The fluorinated nature of this compound suggests its potential as a scaffold for the development of ¹⁸F-labeled PET imaging agents for in vivo visualization of biological targets.

Conclusion

While "4-Fluoro-1'-methyl-1,4'-bipiperidine" appears to be a novel chemical entity, its synthesis is achievable through established synthetic methodologies, primarily reductive amination. This guide has provided a detailed, step-by-step protocol for its proposed synthesis and a comprehensive workflow for its characterization. The unique combination of a fluorinated piperidine and an N-methylated piperidine in a bipiperidine framework makes this compound a promising candidate for investigation in various therapeutic areas. Further research into its synthesis, biological evaluation, and structure-activity relationships is warranted to fully elucidate its potential in medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.

- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.

- Rajput, A. P., & Nagarale, D. V. (n.d.).

- Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.

- Gil, L. F., et al. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.

- (n.d.).

- G. E., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.

- ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- M. S., et al. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

- Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 270, 116523.

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.

- MDPI. (n.d.).

- Journal of Organic and Pharmaceutical Chemistry. (2024).

- (n.d.).

- Cayman Chemical. (n.d.). para-fluoro 4-Anilino-1-Boc-piperidine.

- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-1'-methyl-1,4'-bipiperidine: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a fluorinated derivative of the 1,4'-bipiperidine scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and related compounds. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and prospective therapeutic applications, drawing upon established principles and data from analogous structures.

Introduction: The 1,4'-Bipiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 1,4'-bipiperidine core, consisting of two directly connected piperidine rings, offers a rigid and three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. This structure is a key component in a number of biologically active compounds, including antagonists for the dopamine D4 receptor and antiviral agents.

The strategic introduction of a fluorine atom can profoundly influence a molecule's properties, including its basicity, lipophilicity, and metabolic stability. Fluorine's high electronegativity can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH and potentially altering receptor binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby enhancing a drug's half-life. N-methylation, a common strategy in drug design, can also modulate a compound's pharmacological profile by influencing its size, lipophilicity, and ability to cross the blood-brain barrier.

This guide will explore the synthesis and properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a molecule that combines the structural rigidity of the bipiperidine scaffold with the modulatory effects of fluorination and N-methylation.

Physicochemical Properties

While specific experimental data for 4-Fluoro-1'-methyl-1,4'-bipiperidine is not widely available, we can predict its properties based on the known characteristics of 1,4'-bipiperidine and the well-understood effects of fluorination and methylation.

| Property | 1,4'-Bipiperidine | Predicted 4-Fluoro-1'-methyl-1,4'-bipiperidine | Rationale for Prediction |

| CAS Number | 4897-50-1[1][2][3] | Not available | Novel or less-common compound |

| Molecular Formula | C10H20N2[2][3] | C11H21FN2 | Addition of a methyl group (CH3) and a fluorine atom (F), and removal of a hydrogen atom (H) |

| Molecular Weight | 168.28 g/mol [2][3] | ~200.3 g/mol | Calculated based on the predicted molecular formula |

| Melting Point | 66-70 °C[2] | Likely a low-melting solid or an oil | Fluorination and N-methylation can disrupt crystal lattice packing, leading to a lower melting point. |

| Boiling Point | 252 °C (decomposes)[3] | Expected to be similar or slightly higher | Increased molecular weight may slightly increase the boiling point. |

| pKa | Not readily available | Expected to be lower than the non-fluorinated analog | The electron-withdrawing effect of the fluorine atom will decrease the basicity of the piperidine nitrogens. |

| LogP | Not readily available | Expected to be higher than the non-fluorinated, non-methylated analog | Both fluorination and methylation generally increase lipophilicity. |

Synthesis and Mechanistic Rationale

A plausible synthetic route to 4-Fluoro-1'-methyl-1,4'-bipiperidine can be designed based on established methodologies for the synthesis of substituted piperidines, such as reductive amination. The following multi-step synthesis is proposed:

Step 1: Reductive Amination

The synthesis would likely commence with the reductive amination of N-Boc-4-piperidone with 4-fluoropiperidine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, offering high chemoselectivity. The Boc (tert-butyloxycarbonyl) protecting group is employed to prevent side reactions at the nitrogen of the piperidone.

Step 2: Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This step yields the secondary amine intermediate, 4-fluoro-1,4'-bipiperidine.

Step 3: N-Methylation

The final step involves the N-methylation of the secondary amine. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or via Eschweiler-Clarke reaction using formic acid and formaldehyde.

Caption: Proposed synthetic workflow for 4-Fluoro-1'-methyl-1,4'-bipiperidine.

Analytical Characterization

The successful synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine would be confirmed through a combination of analytical techniques, primarily NMR spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine rings and the N-methyl group. The protons on the carbon bearing the fluorine atom will likely appear as a doublet of triplets due to coupling with the fluorine atom and adjacent protons. The N-methyl signal would be a singlet, typically in the 2.0-2.5 ppm range.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Potential Applications in Drug Development

The 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold holds promise for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and infectious diseases.

-

CNS Disorders: The piperidine moiety is a well-established scaffold for CNS-active drugs. The introduction of fluorine and a methyl group can fine-tune the compound's ability to cross the blood-brain barrier and its affinity for CNS targets such as dopamine and serotonin receptors. For instance, fluorinated piperidine derivatives have been investigated as dopamine D4 receptor antagonists.[4][5]

-

Antiviral Agents: Substituted piperidines have been explored as antiviral agents. The 1,4,4-trisubstituted piperidine scaffold has shown activity against coronaviruses by potentially inhibiting the main protease (Mpro).[6] The unique stereoelectronic properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine could lead to novel antiviral compounds with improved potency and pharmacokinetic profiles.

Caption: Hypothetical inhibition of a viral protease by 4-Fluoro-1'-methyl-1,4'-bipiperidine.

Safety and Handling

Substituted piperidines, as a class of compounds, can have varying toxicological profiles. Based on the safety data sheets for related compounds like 1,4'-bipiperidine, appropriate safety precautions should be taken when handling 4-Fluoro-1'-methyl-1,4'-bipiperidine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from strong oxidizing agents and strong acids.[7][8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[7][8]

Conclusion

4-Fluoro-1'-methyl-1,4'-bipiperidine represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its unique combination of a rigid scaffold with the modulatory effects of fluorination and N-methylation makes it an attractive candidate for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- Fisher Scientific. (2025, December 20). Safety Data Sheet: (1-Methyl-4-piperidinyl)methanamine.

- Thermo Fisher Scientific. (2024, March 27).

- Cayman Chemical. para-fluoro 4-Anilinopiperidine (hydrochloride).

- Thermo Fisher Scientific. (2022, November 18).

- Sigma-Aldrich. (2024, September 6).

- Sigma-Aldrich. (2023, October 27).

- PubChem. 1'-Methyl-1,4'-bipiperidine.

- Cayman Chemical. 4-fluoro PV8 piperidine analog (hydrochloride).

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Fluorochem. 4-Fluoro-1,4'-bipiperidine hydrochloride.

- Thermo Scientific Chemicals. 1,4'-Bipiperidine, 99%.

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI.

- Sigma-Aldrich. 1-(Methylsulfonyl)-4,4'-bipiperidine.

- A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replic

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025, June 27).

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19).

- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.

- Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6).

- NPS Discovery. (2025, June 18). New Drug Monograph 2025 4F-MBZP.

- Sigma-Aldrich. 4-Piperidinopiperidine 97%.

- 4,4-difluoro-piperidine-compounds.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

- ChemScene. 686298-08-8 | 4,4-Difluoro-1,4'-bipiperidine.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 1,4'-Bipiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 4-Piperidinpiperidin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

"4-Fluoro-1'-methyl-1,4'-bipiperidine" IUPAC name

An In-Depth Technical Guide to 4-Fluoro-1'-(1-methylpiperidin-4-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1'-(1-methylpiperidin-4-yl)piperidine, a novel bipiperidine derivative. The piperidine moiety is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous FDA-approved pharmaceuticals.[1] This document, intended for researchers and drug development professionals, details the compound's chemical identity, a proposed, robust synthetic pathway via reductive amination, and methods for its purification and characterization. We will explore the rationale behind the synthetic choices, leveraging established, field-proven methodologies. Furthermore, this guide discusses the potential applications of this scaffold in drug discovery, drawing parallels with similar fluorinated and bipiperidine structures that have shown significant biological activity.[2][3] Finally, essential safety and handling protocols are outlined based on data from analogous compounds.

Introduction to Substituted Bipiperidines

The bipiperidine scaffold represents a privileged structure in modern drug discovery, offering a three-dimensional framework that can be precisely decorated to modulate interactions with biological targets. The aliphatic heterocycle is a common feature in agrochemicals and pharmaceuticals, including antifungal agents and antiviral compounds.[3][4] The introduction of a fluorine atom, as in the subject molecule, is a strategic decision in medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[1]

This guide focuses on the specific molecule, 4-fluoro-1'-(1-methylpiperidin-4-yl)piperidine. By combining the fluorinated piperidine ring with a methyl-substituted piperidine, this compound presents a unique chemical entity for exploration. Its structure suggests potential utility as a novel tool compound or a foundational scaffold for developing therapeutics targeting the central nervous system, given the prevalence of similar structures in CNS-active agents.[2][5]

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure

The correct and unambiguous IUPAC name for the topic compound is 4-fluoro-1-(1-methylpiperidin-4-yl)piperidine . The structure consists of a 4-fluoropiperidine ring where the nitrogen atom is covalently bonded to the C4 position of a 1-methylpiperidine ring.

Physicochemical Data (Predicted)

| Property | Predicted Value | Source/Analogue |

| Molecular Formula | C₁₁H₂₁FN₂ | (Calculated) |

| Molecular Weight | 200.30 g/mol | (Calculated) |

| Topological Polar Surface Area (TPSA) | 6.48 Ų | (Calculated) |

| logP (Octanol/Water Partition Coeff.) | 1.5 - 2.0 | Analogue: 1'-Methyl-1,4'-bipiperidine (logP ~1.7)[6] |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 2 | (Calculated) |

| Rotatable Bonds | 1 | (Calculated) |

Proposed Synthetic Strategy

Retrosynthetic Analysis

A logical approach to synthesizing 4-fluoro-1-(1-methylpiperidin-4-yl)piperidine involves disconnecting the key C-N bond between the two piperidine rings. This disconnection points to a reductive amination reaction, a highly reliable and widely used method for forming C-N bonds.[4] This strategy identifies two readily accessible or synthesizable precursors: 4-fluoropiperidine and 1-methyl-4-piperidone .

Experimental Protocol: Reductive Amination

This protocol is based on established general procedures for reductive amination, which offer high yields and good purity.[4] The choice of sodium triacetoxyborohydride is critical; it is a mild and selective reducing agent that is effective for this transformation and does not readily reduce the precursor ketone in the absence of the amine, minimizing side reactions.

Materials:

-

1-methyl-4-piperidone (1.0 mmol, 1.0 eq)

-

4-fluoropiperidine (1.2 mmol, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (20 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 eq) and 4-fluoropiperidine (1.2 eq). Dissolve the components in anhydrous DCM or THF (20 mL).

-

Addition of Reducing Agent: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Allow the suspension to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis of Precursors

-

1-Methyl-4-piperidone: This precursor is commercially available but can also be synthesized from diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine, followed by hydrolysis and decarboxylation in acidic conditions.[7]

-

4-Fluoropiperidine: Synthesis of this precursor can be challenging. One viable route involves the electrophilic fluorination of a suitable N-Boc-piperidine derivative, followed by deprotection.[1] For example, N-Boc-4-piperidone can be converted to its silyl enol ether and then treated with an electrophilic fluorine source like Selectfluor.[1] The Boc-protecting group can then be removed using trifluoroacetic acid.[4]

Purification and Characterization

Purification Protocol

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification via flash column chromatography is the standard and effective method.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes may be suitable initially. However, due to the basic nature of the product, a mobile phase system containing a small amount of triethylamine (e.g., 1-2%) is highly recommended to prevent peak tailing and improve separation. A common system is Dichloromethane:Methanol:Triethylamine (e.g., 95:4:1).

Spectroscopic Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques. Expected spectral data, based on the proposed structure and data from similar compounds, are summarized below.[8][9]

| Technique | Expected Observations |

| ¹H NMR | Multiple overlapping signals in the aliphatic region (~1.5-3.5 ppm) corresponding to the piperidine ring protons. A distinct singlet around 2.2-2.3 ppm for the N-CH₃ group. A complex multiplet for the proton at C4 of the fluoropiperidine ring, showing coupling to both adjacent protons and the fluorine atom. |

| ¹³C NMR | Signals for the piperidine carbons, with the carbon bearing the fluorine (C4) showing a large one-bond C-F coupling constant. A signal for the N-CH₃ carbon around 46 ppm. |

| Mass Spec (ESI+) | A strong signal for the molecular ion [M+H]⁺ at m/z 201.3. |

| ¹⁹F NMR | A single resonance, likely a broad multiplet, confirming the presence of the fluorine atom. |

Potential Applications in Drug Discovery

The 4-fluoro-1'-(1-methylpiperidin-4-yl)piperidine scaffold is a promising candidate for drug discovery programs for several reasons:

-

CNS Targets: The piperidine core is prevalent in drugs targeting the central nervous system. Fluorinated piperidines, in particular, have been investigated as potent and selective antagonists for dopamine receptors, such as the D4 receptor, which is implicated in conditions like Parkinson's disease and L-DOPA-induced dyskinesias.[2][5]

-

Orexin Receptor Antagonism: Difluoro-piperidine derivatives have been developed as antagonists of orexin receptors, which are involved in regulating sleep, appetite, and mood.[10] The subject compound could be explored in this therapeutic area.

-

Antiviral Activity: Functionalized piperidines have been identified as inhibitors of coronavirus replication, specifically targeting the main protease (Mpro).[3] This scaffold could serve as a starting point for developing novel antiviral agents.

-

Tool Compound: Due to its novel structure, this molecule can be used as a tool compound in high-throughput screening campaigns to identify new biological targets or as a fragment in fragment-based drug design to build more complex and potent inhibitors.

Safety, Handling, and Storage

No specific safety data exists for this novel compound. Therefore, precautions must be based on data for structurally related chemicals like 1,4'-Bipiperidine and other amine-containing heterocycles.[11][12][13]

-

Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation.[12] Handling should be performed in a well-ventilated area or a chemical fume hood.[11][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11][15]

-

Handling: Avoid breathing dust, fumes, or vapors.[15] Use spark-proof tools if handling in large quantities, as related compounds can be flammable.[14] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Some related amines are air-sensitive, so storage under an inert atmosphere (e.g., argon) is recommended.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

4-fluoro-1-(1-methylpiperidin-4-yl)piperidine is a novel chemical entity with significant potential for application in drug discovery and development. This guide has provided a robust and logical framework for its synthesis, purification, and characterization based on established chemical principles. The proposed reductive amination pathway is a high-yield, reliable method for accessing this and related compounds. The structural features of this molecule, particularly the combination of the bipiperidine core and strategic fluorination, make it a compelling scaffold for exploring new therapeutics, especially in the areas of CNS disorders and infectious diseases. As with any novel compound, all handling and synthesis should be conducted with appropriate safety measures in place.

References

- SAFETY DATA SHEET. (2024, March 27). [Link to Source]

- SAFETY DATA SHEET. (2015, February 2). [Link to Source]

- SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27). [Link to Source]

- SAFETY DATA SHEET. (2022, November 18). [Link to Source]

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link to Source]

- Safety Data Sheet - Jubilant Ingrevia. [Link to Source]

-

1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem. [Link]

-

Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray. ATB v.3.0. [Link]

-

Krchnak, V., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]

-

1-Methyl-4,4'-bipiperidine | C11H22N2 | CID 7183041 - PubChem. [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

-

1,4'-Bipiperidine.pdf - Cheméo. [Link]

-

Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. 1-Methyl-4,4'-bipiperidine | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 1,4'-Bipiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-Fluoro-1'-methyl-1,4'-bipiperidine: Synthesis, Characterization, and Applications

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] The piperidine moiety is also a privileged structure, frequently found in FDA-approved pharmaceuticals.[4] This guide provides a detailed technical overview of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a key building block that combines these two valuable motifs. We will explore its molecular structure, outline a robust synthetic pathway with mechanistic insights, detail a comprehensive analytical characterization workflow, and discuss its significance and applications in drug discovery. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction and Significance

4-Fluoro-1'-methyl-1,4'-bipiperidine is a saturated heterocyclic compound featuring two piperidine rings linked at the 4-position of the N-methylated ring. The fluorine atom is attached at the 4-position of the second piperidine ring. This specific arrangement of atoms imparts unique physicochemical properties that are highly sought after in drug design.

The introduction of a fluorine atom can modulate key molecular properties such as:

-

Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the nearby piperidine nitrogen, which can be critical for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel affinity.[4]

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes, including the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.

The bipiperidine core itself is a versatile scaffold found in numerous biologically active compounds, including antagonists for critical receptors like the CCR5 and dopamine D4 receptors.[5][6] Consequently, 4-Fluoro-1'-methyl-1,4'-bipiperidine serves as a valuable intermediate for creating novel chemical entities with potentially enhanced therapeutic profiles.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's fundamental properties is essential for its application in synthesis and screening.

| Property | Value | Source |

| Molecular Formula | C11H21FN2 | Calculated |

| Molecular Weight | 200.30 g/mol | Calculated |

| IUPAC Name | 4-fluoro-1'-(methyl)-1,4'-bipiperidine | IUPAC Nomenclature |

| CAS Number | 876353-61-4 | Chemical Abstract Service |

| Canonical SMILES | CN1CCC(CC1)N2CCC(F)CC2 | Simplified Molecular-Input Line-Entry System |

| Predicted LogP | 1.5 - 2.5 | Varies by algorithm |

| Predicted pKa | 8.5 - 9.5 (for N-methylpiperidine N) | Varies by algorithm |

Synthesis Pathway and Experimental Protocol

The synthesis of fluorinated piperidines can be challenging, often requiring multi-step sequences or specialized fluorinating agents.[2][7] A common and effective strategy for constructing the 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold is through reductive amination.

Retrosynthetic Analysis & Strategy

The most logical disconnection for the target molecule is at the C-N bond linking the two piperidine rings. This retrosynthetic approach identifies N-methyl-4-piperidone and 4-fluoropiperidine as the key starting materials. The forward reaction, a reductive amination, is a robust and widely used transformation for forming C-N bonds.

Causality of Experimental Choice: Reductive amination is selected for its high efficiency, operational simplicity, and the commercial availability of the required precursors. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. Unlike stronger reducing agents such as sodium borohydride, STAB is less reactive towards the ketone starting material in the absence of the intermediate iminium ion, which minimizes side reactions like the reduction of the ketone to an alcohol. It is also tolerant of mildly acidic conditions which are used to catalyze iminium ion formation.

Synthesis Workflow Diagram

The overall process from starting materials to the purified final product follows a logical and validated sequence.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Protocol

This protocol is a representative method and should be performed by qualified personnel in a suitable laboratory environment.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-methyl-4-piperidone (1.0 eq), 4-fluoropiperidine (1.05 eq), and dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).

-

Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture. The acid catalyzes the formation of the key iminium ion intermediate. Stir at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the limiting reagent (N-methyl-4-piperidone) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining STAB.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 4-Fluoro-1'-methyl-1,4'-bipiperidine.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is employed.

Characterization Workflow

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum is expected to be complex due to the overlapping signals of the two piperidine rings. Key expected signals would include a singlet for the N-methyl group (approx. 2.2-2.4 ppm) and a complex multiplet for the proton on the carbon bearing the fluorine atom, which would be split by the adjacent protons and the fluorine atom itself (¹⁹F-¹H coupling).

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each of the 11 carbon atoms. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF ≈ 170-250 Hz), appearing as a doublet. The adjacent carbons will show smaller two-bond couplings (²JCF).

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected for the fluorine atom, which will appear as a complex multiplet due to coupling with adjacent protons.

-

Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺, with an expected m/z (mass-to-charge ratio) of approximately 201.18.

Applications in Drug Discovery

The 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold is an attractive starting point for library synthesis in drug discovery programs. Its structure is relevant to compounds targeting the central nervous system (CNS) and other systems where piperidine-containing molecules have shown efficacy.

For example, related bipiperidine structures are core components of antagonists for the human CCR5 receptor, which is a critical co-receptor for HIV entry into cells.[6] Furthermore, fluorinated piperidines are integral to potent antagonists of the dopamine D4 receptor and 5-HT₂ₐ receptors, which are targets for treating psychosis and other neurological disorders.[5][8] The specific combination of the N-methyl group, the bipiperidine core, and the fluorine atom in the target molecule provides a unique three-dimensional structure and electronic profile for exploring structure-activity relationships (SAR) in these and other target classes.

Conclusion

This guide has detailed the synthesis, characterization, and significance of 4-Fluoro-1'-methyl-1,4'-bipiperidine. The presented reductive amination protocol is a reliable and efficient method for its preparation. The combination of the metabolically robust fluorine atom and the privileged bipiperidine scaffold makes this compound a valuable building block for the development of next-generation therapeutics. The analytical workflow described provides a self-validating system to ensure the production of high-purity material suitable for advanced research and development applications.

References

-

Universität Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from Universität Münster News. [Link]

-

Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. Published in PMC. [Link]

-

Glorius, F., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. ResearchGate. [Link]

-

Various Authors. (2017). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. [Link]

-

Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Various Authors. (2022). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone. ResearchGate. [Link]

-

Hollins, J. J., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of ACP-103, a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Palani, A., et al. (2001). Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]

Sources

- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Fluoro-1'-methyl-1,4'-bipiperidine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Piperidine moieties, in particular, are prevalent scaffolds in a vast array of FDA-approved pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties and engage with biological targets.[1] The introduction of fluorine into organic molecules can dramatically alter properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a compound of interest for scaffold-based drug discovery.

This document outlines a robust and logical synthetic strategy, beginning with the preparation of key precursors and culminating in their convergent assembly. The methodologies presented are based on established, high-yield chemical transformations, with a focus on explaining the causal reasoning behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis

A retrosynthetic approach to 4-Fluoro-1'-methyl-1,4'-bipiperidine logically disconnects the molecule at the C-N bond formed between the two piperidine rings. This bond is ideally formed via a reductive amination, a reliable and widely used transformation in synthetic chemistry.[3][4] This strategy identifies two key precursors: 1-methyl-4-piperidone and 4-fluoropiperidine .

Caption: Retrosynthetic disconnection of the target molecule.

Part 1: Synthesis of Precursor 1: 1-Methyl-4-piperidone

1-Methyl-4-piperidone is a commercially available but also readily synthesizable building block.[5] One of the classical and effective methods involves a Dieckmann cyclization of a diester formed from the double Michael addition of methylamine to ethyl acrylate.[5][6]

An alternative, high-yield approach utilizes a Mannich-type reaction followed by decarboxylation.[7] Diethyl 1,3-acetonedicarboxylate is reacted with formaldehyde and methylamine, followed by hydrolysis and decarboxylation in acidic conditions to yield the target piperidone.[7]

Recommended Protocol: Synthesis of 1-Methyl-4-piperidone

This protocol is adapted from established methods involving a one-pot reaction followed by hydrolysis and decarboxylation.[7]

Step 1: Cyclization and Condensation

-

To a stirred solution of diethyl 1,3-acetonedicarboxylate (1.0 mol) in a suitable solvent like benzene, add p-toluenesulfonic acid (catalyst).

-

Under continuous stirring, add formaldehyde (as a 37% aqueous solution, ~3.0 mol) and methylamine (as a 40% aqueous solution, ~2.0 mol).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

Step 2: Hydrolysis and Decarboxylation

-

After cooling to room temperature, add concentrated hydrochloric acid (~12 M).

-

Stir the biphasic mixture vigorously for 4 hours.

-

Separate the acidic aqueous layer and heat it to reflux for 2-3 hours to effect decarboxylation.

-

Cool the solution and basify to a pH > 12 using a strong base (e.g., NaOH pellets or 50% solution), ensuring the temperature is controlled with an ice bath.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3x).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-4-piperidone. Purification can be achieved by vacuum distillation.

Part 2: Synthesis of Precursor 2: 4-Fluoropiperidine

The synthesis of 4-fluoropiperidine requires careful handling of fluorinating agents. Modern methods often employ electrophilic fluorination or nucleophilic ring-opening of epoxides. A particularly efficient route involves the bromofluorination of an alkene precursor, which offers excellent regioselectivity and yield.[8][9] This pathway utilizes a protected piperidine derivative to avoid side reactions.

Recommended Protocol: Synthesis of 4-Fluoropiperidine

This multi-step protocol is based on the efficient synthesis described by Verniest et al.[9]

Step 1: Bromofluorination of N-Boc-4-methylenepiperidine

-

Dissolve commercially available 1-Boc-4-methylenepiperidine (1.0 eq) in dry dichloromethane in a polyethylene or Teflon flask.

-

Add triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq) to the solution.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise while maintaining the temperature at room temperature.

-

Stir the reaction for 3-4 hours. Monitor completion by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate.

Step 2: Reductive Debromination

-

The resulting bromofluorinated intermediate can be reductively debrominated to install the desired hydrogen atom. A common method involves treatment with a reducing agent like tributyltin hydride (Bu₃SnH) with a radical initiator such as AIBN in a solvent like toluene under reflux.

-

Alternatively, catalytic hydrogenation can be employed. Dissolve the intermediate in a solvent like ethanol, add a palladium catalyst (e.g., 10% Pd/C) and a base (e.g., triethylamine), and stir under a hydrogen atmosphere.

-

After work-up and purification, this step yields tert-butyl 4-fluoro-piperidine-1-carboxylate.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected fluoropiperidine from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[3][4]

-

Stir the solution at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized carefully to yield the free base.

Part 3: Convergent Synthesis via Reductive Amination

The final step couples the two prepared precursors, 1-methyl-4-piperidone and 4-fluoropiperidine, through reductive amination. This reaction first involves the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation as it is mild, selective for imines over ketones, and does not reduce the ketone starting material at an appreciable rate.[3][10]

Reaction Mechanism: Reductive Amination

Caption: Mechanism of reductive amination.

Experimental Protocol: Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 1-Methyl-4-piperidone | 113.16 | 10.0 | 1.0 | 1.13 g |

| 4-Fluoropiperidine (as HCl salt) | 139.60 | 11.0 | 1.1 | 1.54 g |

| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 1.5 | 3.18 g |

| Dichloromethane (DCM) | - | - | - | 50 mL |

| Triethylamine (TEA) | 101.19 | 11.0 | 1.1 | 1.53 mL |

Procedure

-

To a round-bottom flask charged with 1-methyl-4-piperidone (1.13 g, 10.0 mmol) and 4-fluoropiperidine hydrochloride (1.54 g, 11.0 mmol), add 50 mL of dry dichloromethane.

-

Add triethylamine (1.53 mL, 11.0 mmol) to the suspension to liberate the free base of 4-fluoropiperidine. Stir for 15 minutes at room temperature. A slight exotherm may be observed.

-

Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise to the stirred mixture. Caution: The addition may cause gas evolution.

-

Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding 25 mL of a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/triethylamine) to afford the pure 4-Fluoro-1'-methyl-1,4'-bipiperidine.

Characterization

The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and connectivity of the atoms. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom, likely coupled to adjacent protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This guide details a robust and scientifically sound pathway for the synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine. By leveraging established methods for precursor synthesis and a reliable reductive amination for the final coupling, researchers can access this novel scaffold. The provided protocols emphasize safety, efficiency, and a clear understanding of the underlying chemical principles, providing a solid foundation for further research and development in medicinal chemistry.

References

-

Wikipedia. (2023, November 29). 1-Methyl-4-piperidone. Retrieved from [Link]

-

PubMed. (2010, June 7). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved from [Link]

-

Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2653-2659. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

-

Shank, R. P., et al. (2008). Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry, 51(13), 3894–3902. Retrieved from [Link]

- Google Patents. (n.d.). CN108329029A - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

ChemSynthesis. (n.d.). 4-fluoropiperidine. Retrieved from [Link]

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

-

MDPI. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 26(23), 7247. Retrieved from [Link]

-

AfaSci. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neurop. Retrieved from [Link]

-

Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1025. Retrieved from [Link]

-

SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 159-164. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2006). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 4(18), 3466-3474. Retrieved from [Link]

-

Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

Cheméo. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

- Google Patents. (n.d.). US20060100438A1 - Process of making fentanyl intermediates.

-

SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Retrieved from [Link]

-

The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP. Retrieved from [Link]

-

MDPI. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Crystals, 15(6), 467. Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. US20060100438A1 - Process of making fentanyl intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of the novel compound 4-Fluoro-1'-methyl-1,4'-bipiperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It details the fundamental principles and provides robust, field-proven experimental protocols for determining critical physicochemical parameters. The methodologies outlined herein are designed to establish a self-validating system of analysis, ensuring data integrity and reproducibility, which are paramount in the journey from discovery to formulation. We will explore the determination of molecular identity, melting point, boiling point, and solubility, explaining the causality behind each experimental choice to empower researchers in their characterization of this and other new chemical entities (NCEs).

Introduction and Compound Rationale

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1] The bipiperidine core, as seen in 4-Fluoro-1'-methyl-1,4'-bipiperidine, offers a three-dimensional structure that can be optimized for specific biological targets. The strategic introduction of substituents is a cornerstone of modern drug design:

-

Fluorine Substitution: The placement of a fluorine atom can profoundly influence a molecule's properties by altering its pKa, improving metabolic stability, and enhancing binding affinity through favorable electrostatic interactions.

-

N-Methylation: The methyl group on one of the piperidine nitrogens modifies the compound's basicity and lipophilicity, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

Accurate characterization of the physical properties of an NCE like 4-Fluoro-1'-methyl-1,4'-bipiperidine is not a perfunctory exercise. It is a critical first step in the drug development process. These properties dictate everything from the feasibility of a formulation to the compound's ultimate bioavailability and in vivo behavior.[2][3] This guide provides the necessary protocols to build a reliable physicochemical profile for this promising scaffold.

Molecular Identity and Structure

Prior to any physical property measurement, the unambiguous confirmation of the compound's identity and purity is essential. This establishes a baseline of trustworthiness for all subsequent data.

IUPAC Name: 4-Fluoro-1'-methyl-1,4'-bipiperidine Molecular Formula: C₁₁H₂₁FN₂ Molecular Weight: 200.30 g/mol

Caption: Chemical structure of 4-Fluoro-1'-methyl-1,4'-bipiperidine.

Recommended Spectroscopic Confirmation Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H, ¹³C, and ¹⁹F NMR: These analyses are non-negotiable for structural elucidation. The spectra will confirm the connectivity of the atoms, the presence and location of the fluorine atom, and the integrity of the bipiperidine core. The purity can be estimated from the ¹H NMR spectrum by integrating signals relative to a certified internal standard.[4][5]

B. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This technique is essential to confirm the molecular formula by providing a highly accurate mass measurement of the parent ion, which should correspond to the calculated exact mass of C₁₁H₂₁FN₂.[6]

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5–1.0°C).[7] The presence of impurities will cause both a depression of the melting point and a broadening of the melting range.[8] Therefore, this measurement serves as a crucial, initial indicator of sample purity.

Experimental Protocol: Capillary Method

This method is standard for its reliability and requirement for only a small amount of sample.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[8][9]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.

-

Precise Determination: Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal melts. The melting point is reported as the range T₁ – T₂.

-

-

Validation: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.

Causality and Expertise: A slow heating rate near the melting point is critical to allow the system (heating block, thermometer, and sample) to remain in thermal equilibrium.[7] Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11] It is a characteristic physical property used for identification and as a criterion for the purity of volatile liquid compounds.

Experimental Protocol: Microscale Capillary Method (Siwoloboff Method)

This method is ideal for small sample volumes, which is common in early-stage drug discovery.

-

Sample Preparation: Add a small amount (a few milliliters) of the liquid sample to a small-diameter test tube (fusion tube).[12]

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this sealed capillary, open-end down, into the fusion tube containing the sample.[13]

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube) so that the heat is transferred uniformly.[12]

-

Heating: Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly, forming a continuous and rapid stream. This indicates the sample is boiling vigorously.[10]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. Carefully observe the inverted capillary. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

Validation: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.[12] Repeat the measurement to ensure reproducibility.

Causality and Expertise: The point at which the liquid re-enters the capillary signifies the exact moment when the external atmospheric pressure overcomes the vapor pressure of the liquid. This precise equilibrium point is the true boiling point at the measured atmospheric pressure.

Caption: Workflow for Microscale Boiling Point Determination.

Aqueous Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[14] Aqueous solubility is one of the most important determinants of a drug's oral bioavailability. Poor solubility can be a major hurdle in drug development.[2][15] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16]

Experimental Protocol: Shake-Flask Method

-

System Preparation: Prepare vials containing a range of pharmaceutically relevant aqueous buffers (e.g., pH 1.2 simulated gastric fluid, pH 6.8 simulated intestinal fluid, and pH 7.4 phosphate-buffered saline).[16]

-

Sample Addition: Add an excess amount of solid 4-Fluoro-1'-methyl-1,4'-bipiperidine to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached at saturation.[15]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.

-

Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method with a proper calibration curve, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL for each buffer system at the specified temperature.

Causality and Expertise: Kinetic solubility assays, while faster, often measure the solubility of an amorphous precipitate from a DMSO stock and can lead to overestimated, supersaturated values.[2] The shake-flask method's extended equilibration time ensures that the measurement reflects the true thermodynamic equilibrium between the most stable crystalline form of the compound and the solution, providing a more accurate and relevant value for predicting in vivo behavior.[15]

Summary of Physical Properties

This table should be populated with experimentally determined data following the protocols outlined in this guide.

| Physical Property | Value | Method |

| Molecular Formula | C₁₁H₂₁FN₂ | - |

| Molecular Weight | 200.30 g/mol | Calculated |